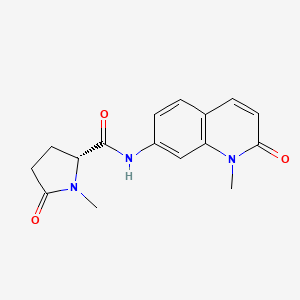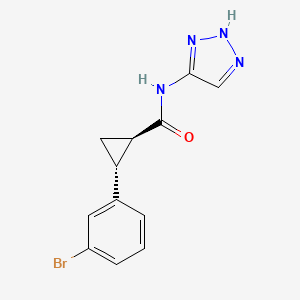
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific research field due to its potential applications in various areas. This compound is also known as Ro 31-8220, and it belongs to the class of protein kinase inhibitors.
作用机制
The mechanism of action of (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide involves the inhibition of several protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK). These protein kinases are involved in the regulation of various cellular processes, including cell growth, division, and differentiation. By inhibiting the activity of these protein kinases, this compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell growth and division, and prevent the formation of new blood vessels (angiogenesis). These effects make this compound a promising candidate for the treatment of cancer.
实验室实验的优点和局限性
One of the main advantages of using (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide in lab experiments is its ability to inhibit the activity of several protein kinases, which are involved in the regulation of various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells in lab experiments.
未来方向
There are several future directions for the research on (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide. One of the most promising directions is the development of this compound as an anti-cancer drug. Further research is needed to determine the optimal dosage and administration method for this compound. Additionally, the potential side effects and toxicity of this compound need to be thoroughly investigated. Another future direction is the exploration of the potential applications of this compound in other scientific research fields, such as neurodegenerative diseases and cardiovascular diseases.
合成方法
The synthesis of (2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1-methyl-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with N-methylpyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then treated with methyl isocyanate to obtain this compound.
科学研究应用
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of this compound is in cancer research. It has been shown to inhibit the activity of several protein kinases, which are involved in the regulation of cell growth and division. Therefore, this compound has the potential to be used as an anti-cancer drug.
属性
IUPAC Name |
(2R)-1-methyl-N-(1-methyl-2-oxoquinolin-7-yl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-18-12(6-8-15(18)21)16(22)17-11-5-3-10-4-7-14(20)19(2)13(10)9-11/h3-5,7,9,12H,6,8H2,1-2H3,(H,17,22)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTDQBYIBNTOLM-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C(=O)NC2=CC3=C(C=C2)C=CC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC1=O)C(=O)NC2=CC3=C(C=C2)C=CC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3,5-dimethylpyrazol-1-yl)-1-[(2R)-2-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7347351.png)
![(2S,3S)-3-methyl-N-[2-(2,2,2-trifluoroethyl)-1,3-dihydroisoindol-4-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7347370.png)
![2-cyclobutyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyrazole-3-carboxamide](/img/structure/B7347380.png)
![[(1R,2R)-2-methoxycyclopropyl]-[4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B7347385.png)
![[(2R,4S)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-pyrrolo[1,2-c]pyrimidin-3-ylmethanone](/img/structure/B7347386.png)
![7-fluoro-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1-benzofuran-4-carboxamide](/img/structure/B7347390.png)
![2-(2-methylpropyl)-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7347400.png)
![(2R,3R)-N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7347401.png)


![(2S,5R)-5-(morpholin-4-ylmethyl)-N-[(1-propylpyrrol-3-yl)methyl]oxolane-2-carboxamide](/img/structure/B7347413.png)
![4-[(3aS,6aR)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-5-bromo-1H-pyridin-2-one](/img/structure/B7347440.png)
![(2R,3R)-3-methyl-N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7347447.png)
![8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B7347453.png)